3-Cyano-n-(thiazol-2-yl)benzenesulfonamide
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Overview
Description
3-Cyano-n-(thiazol-2-yl)benzenesulfonamide is a chemical compound that combines a thiazole ring with a benzenesulfonamide group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring and the sulfonamide group imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-n-(thiazol-2-yl)benzenesulfonamide typically involves the reaction of thiazole derivatives with benzenesulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions. The yield of the reaction can be optimized by adjusting the reaction time and the molar ratios of the reactants .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-n-(thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Cyano-n-(thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. For example, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function . The exact molecular targets and pathways may vary depending on the specific application and the organism or system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-4-fluoro-n-(thiazol-2-yl)benzenesulfonamide
- N-(thiazol-2-yl)benzenesulfonamide
- 4-Nitro-n-(thiazol-2-yl)benzenesulfonamide
Uniqueness
3-Cyano-n-(thiazol-2-yl)benzenesulfonamide is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity. This makes it a versatile compound for various chemical transformations and applications. Additionally, the combination of the thiazole ring and the sulfonamide group enhances its biological activity, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H7N3O2S2 |
---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
3-cyano-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H7N3O2S2/c11-7-8-2-1-3-9(6-8)17(14,15)13-10-12-4-5-16-10/h1-6H,(H,12,13) |
InChI Key |
MINMQHOWUDKIHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=CS2)C#N |
Origin of Product |
United States |
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